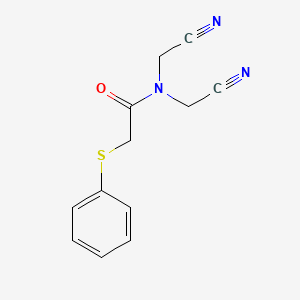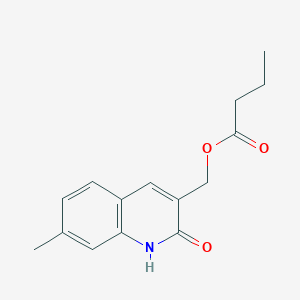
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one, also known as Clotrimazole, is an antifungal medication used to treat a variety of fungal infections. It is a member of the azole family of compounds and is commonly used to treat skin infections, vaginal yeast infections, and oral thrush. In addition to its clinical applications, Clotrimazole has been studied for its potential use in scientific research.
Mécanisme D'action
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. In addition, this compound has been shown to have effects on the activity of various enzymes involved in cellular metabolism, which may contribute to its antifungal and anticancer properties.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antifungal and anticancer properties, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has several advantages as a research tool. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying fungal biology and cancer cell biology. In addition, this compound is readily available and relatively inexpensive, making it accessible to researchers with limited resources.
However, there are also limitations to the use of this compound in lab experiments. Its effects on cellular metabolism may complicate data interpretation, and its specificity for fungal cells may limit its usefulness in studying other types of cells.
Orientations Futures
There are several areas of future research that could be pursued with 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one. One area of interest is its potential use in combination with other antifungal or anticancer agents, which may enhance its effectiveness. Another area of interest is its potential use in developing new crop protection strategies, particularly in organic farming systems. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to the development of new therapeutic applications.
Méthodes De Synthèse
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 6-chloro-4-ethylcoumarin with benzyl chloride, followed by a series of reactions involving various reagents and solvents. This process has been extensively studied and optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an antifungal agent in agricultural settings. This compound has been shown to be effective against a variety of plant pathogenic fungi, making it a promising candidate for use in crop protection.
Another area of interest is its potential use in cancer research. This compound has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. This suggests that this compound may have potential as a cancer treatment.
Propriétés
IUPAC Name |
6-chloro-4-ethyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-13-8-18(20)22-16-10-17(15(19)9-14(13)16)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLLTRHTVVTCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)
![2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)






![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)


![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)

